molecular formula C15H24BrClOSi B13977842 (4-Bromo-2-chlorophenoxy)triisopropylsilane

(4-Bromo-2-chlorophenoxy)triisopropylsilane

Cat. No.: B13977842
M. Wt: 363.79 g/mol
InChI Key: RWCSBAMHJZGFJH-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenoxy)triisopropylsilane is an organosilicon compound that features a phenoxy group substituted with bromine and chlorine atoms, as well as a triisopropylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane typically involves the reaction of 4-bromo-2-chlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-Bromo-2-chlorophenol+Triisopropylsilyl chlorideThis compound+Hydrogen chloride\text{4-Bromo-2-chlorophenol} + \text{Triisopropylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Bromo-2-chlorophenol+Triisopropylsilyl chloride→this compound+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenoxy)triisopropylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The bromine and chlorine substituents can be involved in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-2-chlorophenoxy)triisopropylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenoxy)triisopropylsilane involves the reactivity of the phenoxy group and the triisopropylsilane moiety. The phenoxy group can undergo electrophilic substitution reactions, while the triisopropylsilane group can stabilize intermediates through hyperconjugation. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A precursor in the synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane.

    Triisopropylsilyl chloride: Used in the synthesis of various silyl-protected compounds.

    Phenoxytriisopropylsilane: Similar structure but without halogen substituents.

Properties

Molecular Formula

C15H24BrClOSi

Molecular Weight

363.79 g/mol

IUPAC Name

(4-bromo-2-chlorophenoxy)-tri(propan-2-yl)silane

InChI

InChI=1S/C15H24BrClOSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-7-13(16)9-14(15)17/h7-12H,1-6H3

InChI Key

RWCSBAMHJZGFJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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